molecular formula C20H23N3O6 B12027210 4-Methoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide CAS No. 767289-00-9

4-Methoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide

Cat. No.: B12027210
CAS No.: 767289-00-9
M. Wt: 401.4 g/mol
InChI Key: OBUKSVFOUUOLGL-SSDVNMTOSA-N
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Description

4-Methoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide is a complex organic compound with the molecular formula C20H23N3O6 and a molecular weight of 401.423 g/mol . This compound is known for its unique structure, which includes methoxy and hydrazino functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-Methoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxybenzoyl chloride with hydrazine hydrate to form 4-methoxybenzohydrazide. This intermediate is then reacted with 3,4,5-trimethoxybenzaldehyde under acidic conditions to yield the final product . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

4-Methoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and antioxidant activities .

Comparison with Similar Compounds

4-Methoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the position and number of methoxy groups, which can influence their chemical reactivity and biological activity

Properties

CAS No.

767289-00-9

Molecular Formula

C20H23N3O6

Molecular Weight

401.4 g/mol

IUPAC Name

4-methoxy-N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C20H23N3O6/c1-26-15-7-5-14(6-8-15)20(25)21-12-18(24)23-22-11-13-9-16(27-2)19(29-4)17(10-13)28-3/h5-11H,12H2,1-4H3,(H,21,25)(H,23,24)/b22-11+

InChI Key

OBUKSVFOUUOLGL-SSDVNMTOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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